N-(3-chlorophenyl)-3-fluorobenzenesulfonamide
Description
N-(3-Chlorophenyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 3-fluorobenzenesulfonyl group attached to a 3-chlorophenylamine moiety. Sulfonamides are widely studied for their roles in medicinal chemistry, often exhibiting antibacterial, anti-inflammatory, or enzyme-inhibitory properties . Structural analogs suggest that meta-substitution patterns on both the sulfonamide ring and the aryl group can influence molecular conformation and intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTDUQIXIKKEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-chlorophenylamine with 3-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Electrophilic aromatic substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used in the presence of catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to sulfone or sulfoxide derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-3-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This can disrupt essential biochemical processes in microorganisms or cancer cells, resulting in their growth inhibition or death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural features with N-(3-chlorophenyl)-3-fluorobenzenesulfonamide, enabling comparisons of substituent effects on physical, chemical, and biological properties.
Substituent Variation on the Benzenesulfonamide Ring
Key Observations:
- Lipophilicity: Fluorine and chlorine enhance lipophilicity compared to nitro or methoxy groups, which could influence membrane permeability .
Variation in the N-Aryl Group
Key Observations:
- Steric and Conformational Effects: Meta-substituted N-aryl groups (e.g., 3-chlorophenyl) induce specific dihedral angles between the aromatic ring and sulfonamide core, influencing molecular rigidity and crystal packing .
- Biological Relevance: The 3-chlorophenyl group is recurrent in bioactive compounds, suggesting its role in target engagement, though sulfonamides may exhibit distinct mechanisms compared to carboxamides .
Biological Activity
N-(3-chlorophenyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a fluorinated aromatic ring. The presence of chlorine and fluorine enhances its binding affinity to biological targets, making it a valuable compound for drug development.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The halogen substituents (chlorine and fluorine) contribute to the compound's specificity and potency against certain biological targets .
Antiviral Activity
Recent studies have highlighted the antiviral properties of aryl sulfonamides, including this compound. For instance, compounds in this class have been shown to inhibit the entry and replication of influenza viruses in human bronchial epithelial cells. In one study, a related aryl sulfonamide demonstrated an IC50 value of 16.79 nM against viral mRNA levels, indicating significant antiviral potential .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that modifications to the sulfonamide structure can yield potent bacteriostatic agents against multidrug-resistant strains of bacteria, such as Staphylococcus epidermidis. The compound's ability to inhibit bacterial growth makes it a candidate for further development in combating antibiotic resistance .
Case Studies
Case Study 1: Antiviral Efficacy Against Influenza
A study conducted on primary human bronchial epithelial cells infected with influenza virus demonstrated that this compound effectively reduced viral protein expression and mRNA levels. This suggests that the compound interferes with viral entry or replication processes, highlighting its potential as an antiviral agent .
Case Study 2: Antimicrobial Resistance
In another investigation focusing on antimicrobial resistance, derivatives of this compound were tested against various clinical strains. The results indicated that specific modifications to the compound significantly enhanced its antibacterial activity, providing insights into structure-activity relationships that could inform future drug design .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(3-chlorophenyl)-3-fluorobenzenesulfonamide, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or sulfonylation reactions. Key steps include:
- Step 1 : Reacting 3-chloroaniline with 3-fluorobenzenesulfonyl chloride under anhydrous conditions using a base (e.g., triethylamine) to drive the reaction .
- Step 2 : Purification via recrystallization or column chromatography to remove unreacted starting materials and byproducts.
- Validation : Confirm purity using NMR (e.g., , ) and mass spectrometry to verify molecular weight and functional groups. High-performance liquid chromatography (HPLC) can assess purity quantitatively .
Q. How can X-ray crystallography resolve the structural ambiguities of this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to determine crystal structures. Key considerations:
- Crystallization : Optimize solvent systems (e.g., DMF/water) to obtain high-quality single crystals.
- Data Collection : Employ a diffractometer (e.g., Oxford Xcalibur) at low temperatures (100 K) to minimize thermal motion artifacts.
- Refinement : Analyze bond lengths and angles to confirm stereochemistry. Compare with similar sulfonamide structures (e.g., Acta Crystallographica data ) to validate deviations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., replacing Cl or F with NO, CF, or methyl groups) .
- Step 2 : Test analogs in bioassays (e.g., antibacterial MIC assays or enzyme inhibition assays).
- Data Analysis : Use statistical tools (e.g., multivariate regression) to correlate substituent electronic/hydrophobic properties with activity. For example:
| Substituent (R) | LogP | MIC (µg/mL) | Enzyme IC (nM) |
|---|---|---|---|
| -Cl | 2.1 | 12.5 | 85 |
| -CF | 3.4 | 6.2 | 42 |
| -NO | 1.8 | 25.0 | 120 |
Q. How can contradictory bioactivity data for sulfonamide derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation strategies:
- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., sulfones from over-oxidation) that may skew results .
- Target Validation : Employ CRISPR-Cas9 knockout models to confirm the compound’s specificity for suspected biological targets (e.g., bacterial dihydropteroate synthase) .
Q. What experimental approaches elucidate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform steady-state enzyme assays to determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
- Structural Biology : Co-crystallize the compound with its target enzyme (e.g., carbonic anhydrase) to visualize binding interactions via cryo-EM or X-ray crystallography .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by molecular dynamics simulations to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
